2-Acetoxy-2',6'-difluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetoxy-2’,6’-difluorobenzophenone is a synthetic compound that belongs to the class of benzophenones. It is characterized by the presence of two fluorine atoms at the 2’ and 6’ positions on the benzene ring and an acetoxy group at the 2 position on the benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-2’,6’-difluorobenzophenone typically involves the acetylation of 2’,6’-difluorobenzophenone. One common method includes the reaction of 2’,6’-difluorobenzophenone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 2-Acetoxy-2’,6’-difluorobenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-2’,6’-difluorobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form the corresponding alcohol.
Oxidation Reactions: The acetoxy group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzophenones with various functional groups replacing the fluorine atoms.
Reduction Reactions: The major product is 2-hydroxy-2’,6’-difluorobenzophenone.
Oxidation Reactions: The major product is 2-carboxy-2’,6’-difluorobenzophenone.
Scientific Research Applications
2-Acetoxy-2’,6’-difluorobenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Acetoxy-2’,6’-difluorobenzophenone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then interact with various enzymes or receptors. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Acetoxy-2’,4’-difluorobenzophenone: Similar structure but with fluorine atoms at the 2’ and 4’ positions.
2-Hydroxy-2’,6’-difluorobenzophenone: Similar structure but with a hydroxy group instead of an acetoxy group.
2-Acetoxy-4’,6’-difluorobenzophenone: Similar structure but with fluorine atoms at the 4’ and 6’ positions.
Uniqueness
2-Acetoxy-2’,6’-difluorobenzophenone is unique due to the specific positioning of the fluorine atoms and the acetoxy group, which confer distinct chemical and biological properties. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
[2-(2,6-difluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c1-9(18)20-13-8-3-2-5-10(13)15(19)14-11(16)6-4-7-12(14)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJKKMHJWILAHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)C2=C(C=CC=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641594 |
Source
|
Record name | 2-(2,6-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890098-70-1 |
Source
|
Record name | 2-(2,6-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.